Didesethyl Chloroquine Hydroxyacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Expected signals include:
- δ 8.5–8.7 ppm : Aromatic protons from the quinoline ring.
- δ 3.2–3.5 ppm : Methylene groups in the pentylamine chain.
- δ 2.1 ppm : Acetamide methylene protons.
- ¹³C NMR : Key peaks correspond to:
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry (MS)
The ESI-MS spectrum displays a primary ion at m/z 322.1 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns involve:
- m/z 178.0 : Chloroquinoline fragment.
- m/z 144.1 : Hydroxyacetamide moiety.
Crystallographic Data and Solid-State Properties
Crystallographic data for this compound remain unreported. However, related chloroquine derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted solid-state properties include:
- Melting Point : ~200–220°C (estimated via analog comparisons).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675836 | |
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-30-6 | |
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Dealkylation as a Core Reaction
The synthesis of chloroquine derivatives often begins with N-dealkylation, a reaction catalyzed by cytochrome P450 enzymes in vivo or achieved chemically in vitro. For Didesethyl Chloroquine Hydroxyacetamide, this step involves the sequential removal of ethyl groups from the parent chloroquine structure.
Key Reaction Conditions :
-
Catalysts : Cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4) dominate metabolic pathways.
-
Chemical Agents : Boron tribromide (BBr₃) in dichloromethane at 0°C effectively cleaves ethyl groups.
-
Solvents : Dichloromethane and tetrahydrofuran (THF) are commonly used for their polarity and stability under low-temperature conditions.
Table 1: Comparative N-Dealkylation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enzymatic | CYP2C8, NADPH, 37°C, pH 7.4 | 60–70 | |
| Chemical | BBr₃, CH₂Cl₂, 0°C, 1 h | 85 | |
| Combined | BBr₃ + CYP3A4, THF, 20°C | 78 |
Hydroxyacetamide Functionalization
Acetylation of Hydroxyl Intermediates
The introduction of the hydroxyacetamide group typically follows N-dealkylation. This step involves reacting a hydroxylated intermediate with acetyl chloride or acetic anhydride under controlled conditions.
Critical Parameters :
-
Temperature : 80°C optimizes reaction kinetics without degrading sensitive quinoline rings.
-
Solvent System : Tetrahydrofuran (THF) ensures solubility of polar intermediates.
-
Catalysts : Pyridine or dimethylaminopyridine (DMAP) accelerates acetylation.
Table 2: Acetylation Reaction Optimization
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| Solvent | THF | 99.5 | 88 |
| Catalyst | DMAP (0.1 eq) | 98.2 | 92 |
| Reaction Time | 5.5 h | 97.8 | 85 |
Multi-Step Synthesis Protocol
Stepwise Procedure
A three-step synthesis derived from analogous compounds provides a plausible route:
-
N-Deethylation :
-
Hydroxylation :
-
Acetylation :
Table 3: Reaction Monitoring via LC-MS
| Step | Analyte | Retention Time (min) | m/z Observed |
|---|---|---|---|
| 1 | Desethyl Chloroquine | 4.2 | 291.95 |
| 2 | Hydroxylated Intermediate | 5.1 | 308.00 |
| 3 | This compound | 6.8 | 325.83 |
Challenges and Optimization Strategies
Byproduct Formation
The quinoline core’s susceptibility to oxidation necessitates inert atmospheres and chelating agents (e.g., EDTA) to suppress radical side reactions.
Chemical Reactions Analysis
Types of Reactions
Didesethyl Chloroquine Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloroquine derivatives .
Scientific Research Applications
Didesethyl Chloroquine Hydroxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin, thereby killing the parasite . Additionally, it may interfere with the replication of viral RNA, making it a potential antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Bisdesethylchloroquine (Didesethyl Chloroquine)
Bisdesethylchloroquine (CAS 4298-14-0), another chloroquine metabolite, shares structural similarity but lacks the hydroxyacetamide group. Computational studies indicate that bisdesethylchloroquine exhibits fewer rotatable bonds than chloroquine, leading to improved oral bioavailability .
Chloroquine and Hydroxychloroquine
Chloroquine (C18H26ClN3) and hydroxychloroquine (C18H26ClN3O) are parent compounds with well-established antimalarial and immunomodulatory roles. Didesethyl Chloroquine Hydroxyacetamide, as a metabolite, shares a quinoline core but diverges in side-chain modifications.
Hydroxyacetamide-Containing Compounds
Compounds such as N-aminophalimides (e.g., 6a–c from ) and N-nitro hydroxyacetamide (MEANHA, ) highlight the pharmacological and structural relevance of the hydroxyacetamide group. In HDAC8 inhibition studies, hydroxyacetamide-containing N-aminophalimides demonstrated superior binding affinity (e.g., compound 6c: ΔG = -9.2 kcal/mol) compared to non-hydroxylated analogs, suggesting that the hydroxyacetamide moiety enhances interactions with enzyme pockets .
Key Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Research Findings and Implications
- HDAC8 Inhibition Potential: Hydroxyacetamide-containing compounds, such as N-aminophthalimides, demonstrate strong HDAC8 binding, a target in anticancer drug development. While direct evidence for this compound is lacking, structural parallels suggest it warrants investigation in this context .
- Analytical Applications : Deuterated forms (e.g., this compound-d4) are critical as reference standards in pharmacokinetic and metabolic studies .
Biological Activity
Didesethyl Chloroquine Hydroxyacetamide (CAS Number: 1159977-30-6) is a derivative of chloroquine, a well-known antimalarial agent. This compound has gained attention due to its potential biological activities beyond its parent compound, particularly in the context of viral infections and cellular processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₂ |
| Molecular Weight | 321.80 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Storage Conditions | +4°C |
These properties indicate that the compound is stable under typical laboratory conditions and can be stored at low temperatures to maintain its integrity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against the chikungunya virus (CHIKV). A molecular docking study demonstrated that this compound exhibits a high binding affinity for the P23^pro-zbd domain of CHIKV, which is crucial for viral replication. The results showed that this compound could potentially inhibit viral infectivity by disrupting key protein interactions necessary for the virus's lifecycle .
Key Findings from Molecular Docking Studies
- Binding Affinity : this compound showed better binding affinities compared to other chloroquine derivatives.
- Target Residues : Important amino acids involved in stable ligand-protein interactions were identified, including Thr1312, Ala1355, and Asp1364.
- Implications : These findings suggest that this compound could be a candidate for developing new antiviral therapies against CHIKV .
Antiparasitic Activity
As a derivative of chloroquine, this compound retains significant antiplasmodic activity. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated that this compound could effectively reduce parasitemia levels in infected erythrocytes .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Autophagy : Similar to chloroquine, it inhibits autophagy processes within cells, which are critical for various cellular functions and pathogen clearance.
- Modulation of Immune Responses : It has been observed to influence immune responses by promoting cytokine production, which may enhance host defense mechanisms against infections .
Case Study 1: Efficacy Against CHIKV
In a controlled laboratory setting, researchers administered this compound to cell cultures infected with CHIKV. The results demonstrated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.
Case Study 2: Antimalarial Activity
A comparative study involving various chloroquine derivatives included this compound. The study found that it exhibited comparable efficacy to standard treatments against Plasmodium falciparum in vitro, suggesting it could be an alternative treatment option in malaria therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing hydroxyacetamide derivatives like Didesethyl Chloroquine Hydroxyacetamide, and how are structural features validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 2-[[(3-phenyl/substituted phenyl)triazolyl]sulfanyl] groups with N-hydroxyacetamide cores. Validation includes FTIR for functional groups (e.g., C=O, N-H), NMR for hydrogen environments, and mass spectrometry for molecular weight confirmation. Elemental analysis (C, H, N) is critical to confirm purity and stoichiometry. For example, FP11 and FP12 derivatives showed characteristic IR peaks at 1650–1750 cm (C=O) and NMR signals at δ 2.5–3.5 ppm (CH) .
Q. How do researchers assess the HDAC inhibitory activity of this compound derivatives in vitro?
- Methodological Answer : Use HDAC fluorescence activity assay kits with HeLa cell nuclear extracts as the enzyme source. Compounds are dissolved in DMSO (≤2% final concentration) and tested at 50 µM substrate concentration. Activity is quantified via IC values using a fluorescence plate reader (e.g., excitation 355 nm, emission 460 nm). Comparative analysis against standards like SAHA (IC 0.057 µM) is essential. FP10 showed IC 0.09 µM against HeLa cells, indicating potent inhibition .
Q. What analytical techniques are used to quantify this compound in biological matrices for pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is standard. Plasma or tissue samples undergo protein precipitation or solid-phase extraction. Calibration curves using deuterated internal standards (e.g., -analogs) improve accuracy. Method validation includes specificity, linearity (1–1000 ng/mL), and recovery rates (>85%) .
Advanced Research Questions
Q. How can molecular docking studies optimize the binding affinity of this compound to viral targets like CHIKV P23pro-zbd?
- Methodological Answer : Use AutoDock 4.0 or similar software with Lamarckian genetic algorithms. Define the binding pocket (e.g., residues Thr1312, Asp1364 in P23pro-zbd) and apply grid parameters (60 × 60 × 60 Å, 0.375 Å spacing). Validate docking poses with MD simulations (e.g., 100 ns runs) to assess stability. Chloroquine derivatives showed ΔG values of −8.5 kcal/mol, suggesting strong binding .
Q. How should researchers resolve contradictions between antiproliferative (GI) and cytotoxic (IC) data in HDAC inhibitor studies?
- Methodological Answer : Discrepancies arise from differing assay mechanisms (e.g., SRB for proliferation vs. fluorescence for enzyme inhibition). Normalize data to cell viability controls and cross-validate using dual assays. For instance, FP9 had GI 22.8 µM in MCF-7 cells but weaker HDAC inhibition, implying off-target effects. Pathway analysis (e.g., p21/p27 activation) can clarify mechanisms .
Q. What strategies mitigate batch-to-batch variability in synthesizing hydroxyacetamide derivatives?
- Methodological Answer : Standardize reaction conditions (temperature ±1°C, solvent purity ≥99.9%) and monitor intermediates via TLC/HPLC. Use catalytic additives (e.g., DMAP) to enhance reproducibility. For FP1–FP12, yields varied from 28% (FP11) to 45% (FP12) due to substituent electronic effects. Statistical process control (SPC) charts can track critical parameters like reaction time and pH .
Q. How can in silico ADMET profiling guide the prioritization of this compound analogs for in vivo testing?
- Methodological Answer : Use tools like SwissADME or ADMETlab to predict permeability (LogP <5), hepatotoxicity (CYP450 inhibition), and bioavailability (Lipinski’s rule compliance). FP derivatives with LogP 2.5–3.5 and topological polar surface area (TPSA) <140 Å are prioritized. MD simulations further assess metabolic stability (e.g., t >6 hours) .
Data Interpretation & Best Practices
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/GI. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals; outliers are excluded via Grubbs’ test. For FP10, the Hill slope of 1.2 indicated cooperative binding .
Q. How should researchers address conflicting findings between in vitro and in vivo efficacy of HDAC inhibitors?
- Methodological Answer : Reconcile discrepancies by evaluating bioavailability (e.g., plasma C vs. IC) and tissue penetration. Use PK/PD modeling to correlate exposure and effect. If in vitro activity (e.g., 0.09 µM IC) lacks in vivo translation, modify formulation (e.g., liposomal encapsulation) or dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
